N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
Description
Properties
CAS No. |
796099-87-1 |
|---|---|
Molecular Formula |
C11H8N4OS |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C11H8N4OS/c16-10(14-11-12-4-6-17-11)8-7-15-5-2-1-3-9(15)13-8/h1-7H,(H,12,14,16) |
InChI Key |
AZKRMACHMNKWOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=O)NC3=NC=CS3 |
solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves three key steps:
- Construction of the imidazo[1,2-a]pyridine core
- Introduction of the thiazole moiety at the nitrogen
- Formation of the carboxamide functional group at the 2-position of the imidazo[1,2-a]pyridine ring
These steps can be achieved through condensation reactions, cyclization, and amide coupling protocols.
Construction of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is commonly synthesized by condensation of 2-aminopyridine derivatives with α-haloketones or related electrophilic reagents. Several metal-free and mild protocols have been developed:
Condensation of 2-aminopyridine with 1,3-dichloroacetone or 1,1,3-trichloroacetone: This yields key intermediates such as 3-carbaldehyde substituted imidazo[1,2-a]pyridines under mild conditions, often assisted by microwave irradiation to accelerate the reaction.
Oxidative cyclization of nitroalkenes and 2-aminopyridines: Using aqueous hydrogen peroxide or tetrabutylammonium iodide with tert-butyl hydroperoxide as oxidants, this method enables direct formation of the imidazo[1,2-a]pyridine ring system via Michael addition and intramolecular nucleophilic substitution.
Visible light-catalyzed aerobic oxidative cyclization: Employing photoredox catalysts such as Eosin Y and atmospheric oxygen, this environmentally benign approach yields regioisomeric imidazo[1,2-a]pyridine derivatives.
Formation of the Carboxamide Group at the 2-Position
The carboxamide linkage at the 2-position of the imidazo[1,2-a]pyridine ring is generally formed through amide bond formation using coupling reagents:
Carbodiimide-mediated coupling: The reaction of 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine with carboxylic acids in the presence of EDC and pyridine at room temperature leads to the formation of the desired carboxamide with good yields.
Alternative coupling protocols: Other methods involve the use of HCl/dioxane to convert amine intermediates into amides or palladium-catalyzed cross-coupling reactions for functionalization.
Detailed Synthetic Procedure Example
Based on the literature, a representative synthesis procedure is as follows:
Analytical Characterization
The synthesized compounds are characterized by:
Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the structure, with characteristic chemical shifts for NH protons (around 11.15 to 11.71 ppm), thiazole ring protons (6.9 to 7.1 ppm), and methylene carbons (35–40 ppm).
Infrared Spectroscopy (IR): Bands corresponding to amide carbonyl and NH stretching confirm amide formation.
Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weights confirm the molecular structure.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The compound may also interfere with DNA replication and repair mechanisms, contributing to its anticancer properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The imidazo[1,2-a]pyridine-2-carboxamide scaffold is highly modular, with variations in the carboxamide substituent significantly altering biological activity and physicochemical properties. Key structural analogs include:
Key Observations :
- Thiazole vs.
- Halogenation : Bromo- and chloro-substituted derivatives (e.g., 3-Bromo-6-chloro analogs) exhibit increased lipophilicity, which may improve membrane permeability but could also elevate toxicity risks .
Comparison of Yields :
- Classical methods for non-conjugated derivatives: ~72% yield .
- Chalcone-conjugated derivatives: >85% yield due to optimized NaOH-mediated condensation .
Antimycobacterial Activity
Imidazo[1,2-a]pyridine-2-carboxamide derivatives (e.g., 5a-q) exhibit potent anti-tubercular activity, with docking studies confirming inhibition of InhA (enoyl-ACP reductase), a key enzyme in mycolic acid biosynthesis. The thiazole-containing analog may offer enhanced binding due to sulfur-mediated interactions .
Antikinetoplastid Activity
Chalcone-conjugated derivatives demonstrate nanomolar to low-micromolar IC₅₀ values against Trypanosoma and Leishmania species. For example, (E)-N-(4-(3-(4-bromophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide shows IC₅₀ = 1.13 µM against T. b. rhodesiense, outperforming non-conjugated analogs .
Neuroprotective Activity
The thiazole analog’s ability to activate Nurr1 remains untested but warrants investigation .
Biological Activity
N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Chemical Structure
The compound features a thiazole ring fused with an imidazo[1,2-a]pyridine structure, which is known for its ability to interact with various biological targets. The specific arrangement of nitrogen atoms and the carboxamide functional group contribute to its pharmacological profile.
Biological Activities
Recent studies have highlighted a wide range of biological activities associated with imidazo[1,2-a]pyridine derivatives, including:
- Anticancer : Exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial : Demonstrates activity against bacteria and fungi.
- Antiviral : Shows potential in inhibiting viral replication.
- Anti-inflammatory : Reduces inflammation in experimental models.
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound are multifaceted. Studies suggest that it may exert its anticancer effects through:
- Inhibition of key signaling pathways : Such as the EGFR and HER2 pathways, which are critical in tumor growth and survival.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the thiazole and imidazo rings can significantly affect potency and selectivity. For instance:
- Substituents on the thiazole ring : Influence the compound's ability to bind to target proteins.
- Positioning of functional groups : Affects solubility and bioavailability.
Table 2: Key SAR Findings
| Modification | Effect on Activity | Reference |
|---|---|---|
| Methyl substitution | Increased cytotoxicity | |
| Halogenation | Enhanced binding affinity | |
| Carboxamide group | Critical for maintaining biological activity |
Case Studies
Several case studies have reported on the efficacy of this compound in various therapeutic contexts:
- Anticancer Efficacy : A study demonstrated that derivatives led to significant apoptosis in breast cancer cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Antimicrobial Action : Another investigation revealed that this compound exhibited potent antibacterial activity against multidrug-resistant strains, suggesting its potential as a new antimicrobial agent .
- Anti-inflammatory Effects : Research indicated that the compound reduced pro-inflammatory cytokine levels in animal models, highlighting its therapeutic promise in inflammatory diseases .
Q & A
Q. What are the established synthetic routes for N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide?
The synthesis typically involves multicomponent reactions or sequential coupling steps. A common approach includes:
- Step 1 : Formation of the imidazo[1,2-a]pyridine core via condensation of 2-aminopyridine with bromopyruvic acid (yield: ~72%) under reflux in ethanol .
- Step 2 : Amide coupling using EDC.HCl/HOBt in DMF to attach the thiazole moiety. For example, coupling imidazo[1,2-a]pyridine-2-carboxylic acid with 2-aminothiazole derivatives achieves the target compound .
- Alternative : Copper-catalyzed three-component reactions (e.g., 2-aminopyridines, aldehydes, and alkynes) can streamline synthesis for analogs .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR Spectroscopy : Distinct signals for the amide proton (δ ~10.6 ppm in H NMR) and carbonyl carbons (δ ~161–196 ppm in C NMR) confirm the carboxamide linkage .
- HRMS : Validates molecular formula (e.g., CHN for analogs) .
- X-ray crystallography : Resolves substituent positioning and hydrogen-bonding patterns in derivatives .
Q. What preliminary biological activities have been reported?
- Antikinetoplastid activity : Derivatives exhibit IC values of 1.13–8.5 µM against Trypanosoma species, with selectivity indexes >50 in cytotoxicity assays .
- Antimicrobial potential : Structural analogs in the imidazo[1,2-a]pyridine family show broad-spectrum activity against bacterial and fungal pathogens .
- Receptor modulation : Thiazole-containing analogs demonstrate affinity for melatonin receptors (MT/MT) and dopamine D3 receptors .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Catalyst selection : Iodine (I) or Cu catalysts enhance cyclization efficiency in multicomponent reactions (e.g., 78.4% yield for imidazo[1,2-a]pyridine-2-carboxamide derivatives) .
- Purification strategies : Gradient chromatography (e.g., 2–3% methanol in CCl) reduces byproducts .
- Reaction medium : Polar aprotic solvents (DMF) improve coupling efficiency over non-polar alternatives .
Q. How do structural modifications influence biological activity?
- Substituent effects : Adding electron-withdrawing groups (e.g., Cl, CF) to the thiazole or pyridine rings enhances antiparasitic activity (e.g., IC = 1.35 µM for a chlorophenyl derivative) .
- Amide vs. ester linkages : Carboxamide derivatives show higher metabolic stability than ester analogs in pharmacokinetic studies .
- Chirality : Enantiomeric purity (e.g., S-configuration) critically impacts receptor binding affinity .
Q. How can contradictions in biological data across studies be resolved?
Q. What mechanistic insights exist for its catalytic synthesis?
Q. What analytical methods ensure purity and stability?
Q. How can computational modeling guide derivative design?
Q. What strategies improve selectivity over cytotoxic effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
